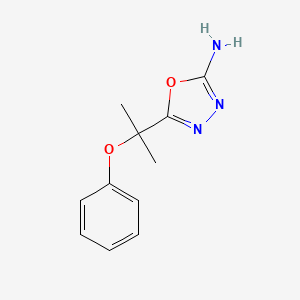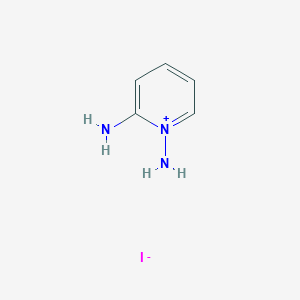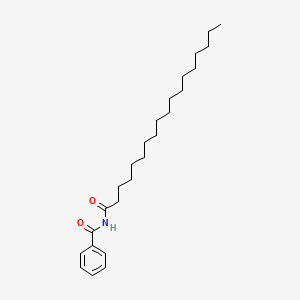
(E)-3,7-dimethyloct-2-ene-1,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,7-dimethyloct-2-ene-1,8-diol is an organic compound characterized by its unique structure, which includes a double bond and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,7-dimethyloct-2-ene-1,8-diol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of 3,7-dimethyloct-2-en-1-ol with a suitable oxidizing agent to introduce the second hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes to minimize environmental impact.
化学反応の分析
Types of Reactions
(E)-3,7-dimethyloct-2-ene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate, and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions to form ethers and esters, respectively.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated diols, ethers, and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-3,7-dimethyloct-2-ene-1,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
作用機序
The mechanism by which (E)-3,7-dimethyloct-2-ene-1,8-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for potential interactions with reactive oxygen species, contributing to its antioxidant properties.
類似化合物との比較
Similar Compounds
3,7-dimethyloct-2-en-1-ol: Similar structure but with only one hydroxyl group.
3,7-dimethyloctane-1,8-diol: Saturated version with no double bond.
3,7-dimethyloct-2-ene-1,8-dione: Oxidized form with two ketone groups.
Uniqueness
(E)-3,7-dimethyloct-2-ene-1,8-diol is unique due to the presence of both a double bond and two hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
特性
CAS番号 |
66113-31-3 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
(E)-3,7-dimethyloct-2-ene-1,8-diol |
InChI |
InChI=1S/C10H20O2/c1-9(6-7-11)4-3-5-10(2)8-12/h6,10-12H,3-5,7-8H2,1-2H3/b9-6+ |
InChIキー |
ODQHVONZJQWKCN-RMKNXTFCSA-N |
異性体SMILES |
CC(CCC/C(=C/CO)/C)CO |
正規SMILES |
CC(CCCC(=CCO)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)





![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
